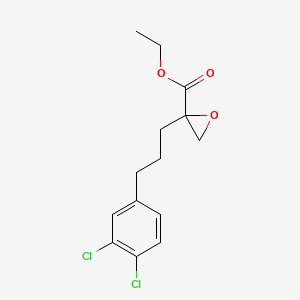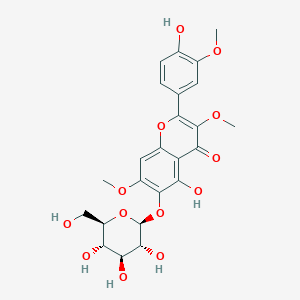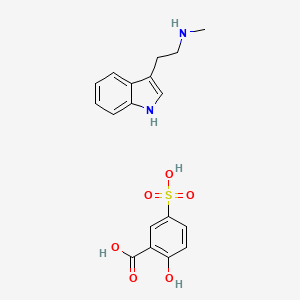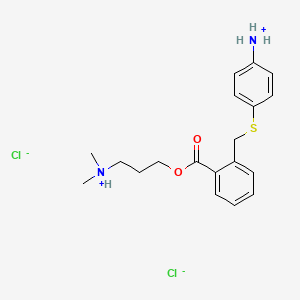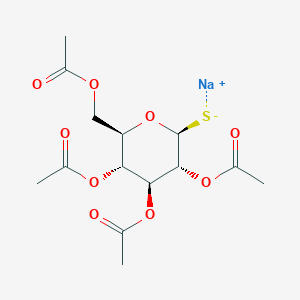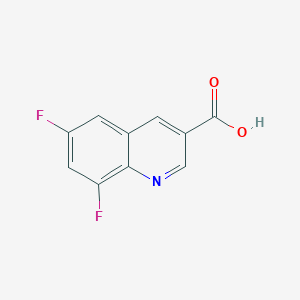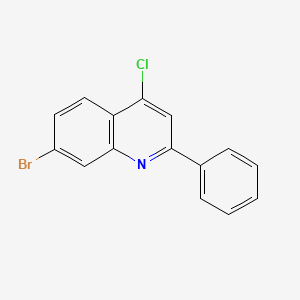
7-Bromo-4-chloro-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloro-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of bromine and chlorine atoms in the quinoline ring enhances its reactivity and potential for further functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-phenylquinoline can be achieved through various methods. One common approach involves the reaction of 4-chloroquinoline with bromine in the presence of a catalyst. Another method includes the use of 2-phenylquinoline as a starting material, which undergoes bromination and chlorination reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chloro-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloro-2-phenylquinoline has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to altered cellular signaling and responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroquinoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.
7-Bromo-2-phenylquinoline: Lacks the chlorine atom, which can affect its biological activity and reactivity.
4,7-Dichloroquinoline: Contains two chlorine atoms, which can influence its chemical properties and applications.
Uniqueness
7-Bromo-4-chloro-2-phenylquinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1189105-75-6 |
|---|---|
Molekularformel |
C15H9BrClN |
Molekulargewicht |
318.59 g/mol |
IUPAC-Name |
7-bromo-4-chloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrClN/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
UWUFGILCONHNRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)
![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)


![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)


